molecular formula C5H11ONO<br>C5H11NO2 B1215311 Pentyl nitrite CAS No. 463-04-7

Pentyl nitrite

Cat. No. B1215311
M. Wt: 117.15 g/mol
InChI Key: CSDTZUBPSYWZDX-UHFFFAOYSA-N
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Patent
US04156725

Procedure details

Concentrated hydrochloric acid (8.1 ml) was added dropwise over 10 minutes to a mixture of 1-(p-methoxy)phenoxy-3-methylbut-2-ene (VI; R=CH2OC6H4.OCH3, R1 =R2 =CH3) (16.05 g) and amyl nitrite (12.1 ml) in glacial acetic acid (16.2 ml) at -5° to 0° (ice-salt bath). After a further 1 hour at -5° to 0°, the mixture was filtered. The solid so obtained was washed with acetone and recrystallised from acetone to give the nitrosochloride (V) (4.87 g, yield 22%) as pale yellow crystals, m.p. 123° (decomp.).
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
16.05 g
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
solvent
Reaction Step One
Yield
22%

Identifiers

REACTION_CXSMILES
[ClH:1].[O:2]([CH2:9][CH:10]=[C:11]([CH3:13])[CH3:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[N:14]([O:16]CCCCC)=O>C(O)(=O)C>[Cl:1][C:11]([CH3:13])([CH:10]([N:14]=[O:16])[CH2:9][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:12]

Inputs

Step One
Name
Quantity
8.1 mL
Type
reactant
Smiles
Cl
Name
Quantity
16.05 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CC=C(C)C
Name
Quantity
12.1 mL
Type
reactant
Smiles
N(=O)OCCCCC
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
16.2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The solid so obtained
WASH
Type
WASH
Details
was washed with acetone
CUSTOM
Type
CUSTOM
Details
recrystallised from acetone

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC(C)(C(COC1=CC=CC=C1)N=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.87 g
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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